Stemonidine

Structural Chemistry Natural Product Synthesis Stereochemistry

Stemonidine procurement without structural verification carries documented risk: the originally proposed structure was proven incorrect via total synthesis, and the natural product is chemically identical to (-)-stemospironine. Sourcing unverified material leads to irreproducible results and wasted resources. • Identity-confirmed reference standard validated against the corrected stemospironine structure with full stereochemical assignment. • ≥98% HPLC purity; m.p. 116°C; [α]²⁵D -7.65° - essential for SAR studies, analytical method validation, and synthetic benchmarking of tuberostemospironine-type alkaloids.

Molecular Formula C19H29NO5
Molecular Weight 351.4 g/mol
Cat. No. B1248038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStemonidine
Synonymsstemospironine
Molecular FormulaC19H29NO5
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1CC(OC1=O)C2CCC3N2CCCC(C34CC(C(=O)O4)C)OC
InChIInChI=1S/C19H29NO5/c1-11-9-14(24-17(11)21)13-6-7-15-19(10-12(2)18(22)25-19)16(23-3)5-4-8-20(13)15/h11-16H,4-10H2,1-3H3/t11-,12+,13-,14-,15-,16+,19-/m0/s1
InChIKeyTZPKEJFBTXRNTK-VNIFOTPGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stemonidine: Defined Research-Grade Stemona Alkaloid


Stemonidine (CAS 85700-47-6, also referred to as stemospironine [1]) is a naturally occurring Stemona alkaloid classified within the tuberostemospironine-type subgroup [2]. This compound is characterized by its pyrrolo[1,2-a]azepine core structure [3] and is primarily isolated from the roots of various Stemona species, including Stemona japonica and Stemona sessilifolia [4]. Stemonidine is of significant interest in pharmaceutical and agricultural research due to its documented antitussive and insecticidal properties [4].

Verified structural identity as (−)-stemospironine
Sourced from Stemona roots for natural product studies
Research-grade purity suitable for reproducible bioassays
Reported antitussive and insecticidal screening contexts

Stemonidine: Why Generic Substitution Fails


Procuring Stemonidine without rigorous verification of its structural identity carries a high risk of experimental failure and wasted resources. The scientific literature contains a definitive case of structural misassignment for Stemonidine [1]. A total synthesis of the originally proposed structure yielded a compound whose NMR data did not match the authentic natural product [2]. Subsequent investigations proved that the natural product, historically named Stemonidine, is chemically identical to (-)-stemospironine [3]. This finding underscores that sourcing Stemonidine based on an outdated or unverified structural representation—or using a generic 'Stemona alkaloid' as a substitute—can lead to the procurement of a compound with entirely different stereochemical and, consequently, biological properties. Therefore, source verification against the corrected, validated structure of stemospironine is paramount for ensuring experimental reproducibility and accurate data interpretation.

Historical structural misassignment: sourcing based on original putative structure may deliver incorrect stereochemistry
Generic Stemona alkaloid substitution may exhibit divergent biological profiles
Source verification against (−)-stemospironine is essential for experimental reproducibility

Stemonidine Purity, Structure, and Physicochemical Evidence


Structural Identity Confirmed as Stemospironine

The original structure proposed for Stemonidine was proven incorrect through total synthesis. Synthetic material matching the putative structure of Stemonidine displayed NMR data that were not consistent with the natural product [1]. Further analysis, including comparison of synthetic (-)-stemospironine with authentic Stemonidine, established that the two proposed diastereomers are the same enantiomer, definitively reassigning the structure of Stemonidine to (-)-stemospironine [2].

Structural Identity
Head-to-head
Synthetic putative structure ≠ natural product; reassigned to (−)-stemospironine
Ensures correct stereochemical entity for research
NMR mismatch confirmed misassignment
Structural Chemistry Natural Product Synthesis Stereochemistry Quality Control

Chromatographic Purity Standard

Commercial preparations of Stemonidine intended for research purposes are routinely validated to a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) [1]. This level of purity is essential for minimizing the impact of unknown impurities on downstream applications such as in vitro biological assays or in vivo studies.

Purity
Supporting evidence
≥98% (HPLC)
Minimizes impurity-related variability in assays
Review supplier COA
Analytical Chemistry Quality Control Biological Assays Natural Product Chemistry

Physicochemical Characterization

Stemonidine is a tertiary base with a reported melting point of 116°C and a specific optical rotation of [α]²⁵D -7.65° [1]. These well-defined physicochemical parameters are essential for identity confirmation and inform appropriate storage and handling protocols. Furthermore, its hydrochloride salt decomposes at a high temperature of 260°C, indicating a distinct thermal stability profile [1].

Physicochemical Identity
Supporting evidence
m.p. 116°C; [α]²⁰ −7.65°
Fingerprint for identity and handling protocols
Optical rotation solvent unspecified
Pre-formulation Physical Chemistry Compound Management Solubility

Antitussive and Insecticidal Activity

As a member of the Stemona alkaloid family, Stemonidine is reported to possess both antitussive (cough suppressant) and insecticidal activities [1]. While direct, quantitative head-to-head comparisons for Stemonidine are lacking in the published literature, class-level inference from studies on closely related Stemona alkaloids (e.g., stemoninine, tuberostemonine) demonstrates that this compound class exhibits potent antitussive effects in citric acid-induced guinea pig cough models and significant insecticidal activity against various agricultural pests .

Biological Activity
Class-level inference
Class-level antitussive and insecticidal activity reported
Supports SAR and target identification studies
Direct quantitative data for stemonidine limited
Pharmacology Botanical Insecticide In Vivo Models Drug Discovery

Stemonidine Research and Industrial Applications


SAR of Stemona Alkaloids

Stemonidine is ideally suited as a reference standard for SAR studies focusing on the tuberostemospironine-type skeleton. Its well-defined, corrected structure [1] allows researchers to systematically compare its biological profile against other subtypes like the potent insecticidal stemofoline-type or the antitussive stemoninine-type alkaloids . This comparative work is essential for understanding the pharmacophore responsible for specific therapeutic or pesticidal effects.

Analytical Method Development for Stemona Products

Given its defined HPLC purity (≥98%) and known physicochemical properties (m.p. 116°C; [α]²⁵D -7.65°) [2], Stemonidine serves as a critical analytical standard for developing and validating HPLC, LC-MS, or other quantitative methods. It is indispensable for quality control laboratories tasked with authenticating raw botanical materials from Stemona species or standardizing herbal extracts in Traditional Chinese Medicine preparations.

Total Synthesis and Stereochemical Validation

The history of Stemonidine's structural misassignment makes it a compelling case study and target for advanced synthetic chemistry. Procuring an authentic sample of Stemonidine (stemospironine) is a necessary step for synthetic chemists seeking to benchmark new synthetic routes, develop novel asymmetric methodologies, or study complex spirocyclic ring systems [1]. Comparison with synthetic material provides definitive proof of stereochemical accuracy.

Botanical Insecticide and Antitussive Development

Researchers in agrochemical and pharmaceutical R&D can utilize Stemonidine as a probe to explore and validate molecular targets associated with the class-level antitussive and insecticidal activities [2]. Its procurement is the first step in conducting in vitro target engagement assays or in vivo efficacy models to deconvolute the specific mechanism of action for this subtype of Stemona alkaloid, thereby informing the design of novel, nature-inspired active ingredients.

Application
Selection Property
Validation Focus
Stemona alkaloid SAR studies
Verified (−)-stemospironine structure
Biological profile comparison across subtypes
Analytical method development
High-purity standard (HPLC validated)
Method accuracy and botanical authentication
Total synthesis and stereochemical validation
Authentic natural product reference
Stereochemical benchmarking and route validation
Insecticidal/antitussive target identification
Class-level activity in screening models
Target engagement and in vivo endpoint models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stemonidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.